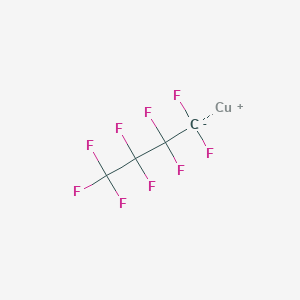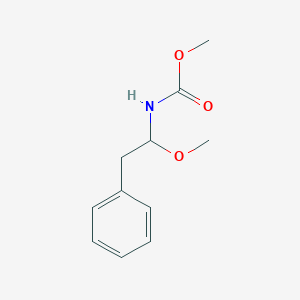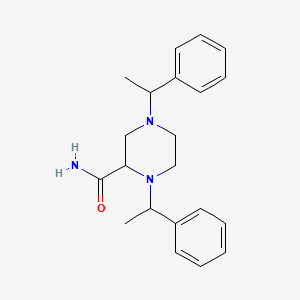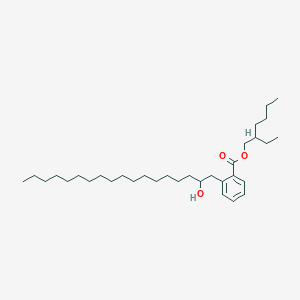
copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane is a compound that combines copper in its +1 oxidation state with a highly fluorinated organic molecule. This compound is of interest due to its unique chemical properties, which arise from the combination of copper’s reactivity and the stability imparted by the fluorinated organic component.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane typically involves the reaction of copper(I) salts with 1,1,1,2,2,3,3,4,4-nonafluorobutane under controlled conditions. One common method involves the use of copper(I) chloride and 1,1,1,2,2,3,3,4,4-nonafluorobutane in an organic solvent such as acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane can undergo various types of chemical reactions, including:
Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents such as nitric acid.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents like ascorbic acid.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Ascorbic acid, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Copper(II) salts, such as copper(II) nitrate.
Reduction: Copper(I) salts, such as copper(I) chloride.
Substitution: Various substituted fluorinated organic compounds.
Aplicaciones Científicas De Investigación
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane involves the interaction of the copper(I) ion with various molecular targets. Copper(I) can participate in redox reactions, where it alternates between the +1 and +2 oxidation states. This redox cycling can generate reactive oxygen species, which can interact with biological molecules and pathways . The fluorinated organic component can enhance the compound’s stability and facilitate its interaction with hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) chloride (CuCl): A common copper(I) compound used in various chemical reactions.
Copper(I) bromide (CuBr): Similar to copper(I) chloride but with different reactivity due to the presence of bromine.
Copper(I) iodide (CuI): Known for its use in organic synthesis and as a catalyst.
Uniqueness
Copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane is unique due to the presence of the highly fluorinated organic component, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications where chemical stability and resistance to harsh conditions are required .
Propiedades
Número CAS |
124521-58-0 |
|---|---|
Fórmula molecular |
C4CuF9 |
Peso molecular |
282.57 g/mol |
Nombre IUPAC |
copper(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/C4F9.Cu/c5-1(6)2(7,8)3(9,10)4(11,12)13;/q-1;+1 |
Clave InChI |
CQHVTEXEKSGALX-UHFFFAOYSA-N |
SMILES canónico |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)


![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)

![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
